Product packaging for Ribavirin 5'-triphosphate(Cat. No.:CAS No. 63142-71-2)

Ribavirin 5'-triphosphate

Cat. No.: B1195183
CAS No.: 63142-71-2
M. Wt: 484.14 g/mol
InChI Key: MMJOCKKLRMRSEQ-AFCXAGJDSA-N
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Description

Ribavirin 5'-triphosphate is a 1-ribosyltriazole that is ribavirin in which the hydroxy group at the 5'-position is replaced by a triphosphate group. It is the active metabolite of the antiviral agent ribavirin. It has a role as a human blood serum metabolite, a drug metabolite, an antiviral agent, a eukaryotic initiation factor 4F inhibitor and an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 1-ribosyltriazole, an aromatic amide, a monocarboxylic acid amide, a primary carboxamide and a ribose triphosphate. It is functionally related to a ribavirin. It is a conjugate acid of a this compound(4-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N4O14P3 B1195183 Ribavirin 5'-triphosphate CAS No. 63142-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N4O14P3/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(24-8)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H,19,20)(H,21,22)(H2,16,17,18)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOCKKLRMRSEQ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212490
Record name Ribavirin 5'-triphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63142-71-2
Record name Ribavirin triphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63142-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribavirin 5'-triphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribavirin 5'-triphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIBAVIRIN TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6L2VRY2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Intracellular Biosynthesis and Metabolite Dynamics

Ribavirin (B1680618), a guanosine (B1672433) analog, requires intracellular activation through a multi-step phosphorylation process to exert its biological effects. asm.orgdrugbank.com This metabolic conversion is mediated by host cell enzymes, transforming the parent nucleoside into its active 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate derivatives. asm.orgasm.org

The initial phosphorylation of ribavirin to ribavirin 5'-monophosphate (RMP) is the rate-limiting step in its metabolism. pharmgkb.org Historically, adenosine (B11128) kinase (ADK) was considered the primary enzyme responsible for this conversion. pnas.org Studies using cell lines deficient in adenosine kinase supported this view, although a small amount of ribavirin 5'-triphosphate (RTP) was still produced in these cells, suggesting alternative pathways. asm.orgnih.gov Subsequent research identified cytosolic 5'-nucleotidase II (cN-II) as another key enzyme capable of phosphorylating ribavirin, in some cases with greater efficiency than ADK. pharmgkb.orgasm.orgnih.gov The catalytic efficiency of cN-II for ribavirin phosphorylation can be significantly better than that of adenosine kinase. pharmgkb.org

Once RMP is formed, it is further phosphorylated to ribavirin 5'-diphosphate (RDP). asm.orgpharmgkb.org The specific enzyme responsible for this step has not been definitively identified, but cytosolic guanylate kinase 1 (GUK1) is considered a probable candidate. pharmgkb.org The final phosphorylation step, converting RDP to the active this compound (RTP), is catalyzed by nucleoside diphosphate (B83284) kinases A and B (NME1 and NME2). pharmgkb.org The major intracellular metabolite is typically ribavirin-5'-triphosphate. asm.org

Table 1: Kinetic Parameters for Ribavirin Monophosphorylation by Human Adenosine Kinase and Cytosolic 5'-Nucleotidase II

This table presents the steady-state kinetic parameters for the initial, rate-limiting step in ribavirin's intracellular activation, catalyzed by two different host enzymes. The data highlights the differing affinities (Km) and catalytic rates (kcat) of these enzymes for ribavirin.

EnzymeBuffer ConditionKm (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1·μM-1)
Adenosine KinaseHEPES Buffer78000.627.9 x 10-5
Adenosine KinasePhosphate-Buffered Saline (PBS)5401.83.3 x 10-3
Cytosolic 5'-Nucleotidase IIPBS + ATP884.04.5 x 10-2

Data sourced from multiple kinetic analyses. asm.orgnih.gov

Regulation of Intracellular Ribavirin 5 Triphosphate Concentrations

The intracellular concentration of ribavirin (B1680618) 5'-triphosphate (RTP) is a critical determinant of its activity and is governed by a complex interplay of cellular and genetic factors. These include the rate of anabolic phosphorylation, the activity of catabolic enzymes, and the specific cell type involved.

A primary factor in RTP regulation is the cell type, particularly the distinction between nucleated and non-nucleated cells. asm.orgnih.gov Erythrocytes (red blood cells) accumulate high concentrations of ribavirin phosphates because they lack the necessary dephosphorylating enzymes, such as 5'-nucleotidase and alkaline phosphatase. asm.orgnih.gov This "trapping" mechanism leads to a significantly longer half-life of ribavirin metabolites in erythrocytes compared to other cells, with an 84-fold accumulation of RTP observed at steady state. asm.orgnih.gov In contrast, peripheral blood mononuclear cells (PBMCs) exhibit much more rapid elimination of cellular ribavirin phosphates, resulting in a substantially lower accumulation. nih.gov

Table 2: Accumulation of Ribavirin 5'-triphosphate (RTP) in Different Cell Types

This table compares the accumulation of RTP in peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs), illustrating the profound effect of cell type on metabolite concentration.

Cell TypeAverage RTP Concentration (Day 1) (pmol/106 cells)Average RTP Concentration (Steady State) (pmol/106 cells)Fold Accumulation
PBMCs3.04 ± 1.7219.8 ± 14.3~6.5-fold
RBCs1.52 ± 0.91128 ± 71.5~84-fold

Data reflects concentrations following treatment in HCV-infected subjects. nih.gov

Enzymatic activity also plays a crucial regulatory role. The activity of cytosolic 5'-nucleotidase II (cN-II), one of the initial phosphorylating enzymes, is sensitive to activators such as ATP and 2,3-bisphosphoglycerate (B1242519) (BPG). nih.govnih.gov The presence of these activators at physiological concentrations can optimally stimulate the phosphorylation of ribavirin. asm.orgnih.gov

Furthermore, genetic polymorphisms significantly influence RTP levels. Variations in the gene for inosine (B1671953) triphosphate pyrophosphatase (ITPA) are strongly associated with intracellular RTP concentrations. nih.govtandfonline.comnih.gov The ITPA enzyme is responsible for the dephosphorylation (breakdown) of purine (B94841) nucleotides and has been shown to dephosphorylate RTP back to RMP. tandfonline.comebi.ac.uk Individuals with reduced ITPA enzyme activity are unable to break down RTP as efficiently, leading to significantly higher intracellular concentrations of the metabolite. ebi.ac.ukresearchgate.net Studies have shown that RTP levels can be approximately two-fold higher in patients with low ITPA activity (≤30%) compared to those with normal (100%) activity. researchgate.net

Table 3: Association between ITPA Activity and Intracellular Ribavirin Triphosphate (RTP) Concentrations in Red Blood Cells

This table demonstrates the impact of a key genetic factor, ITPA phenotype, on the steady-state levels of intracellular RTP.

ITPA Activity GroupMean RTP Concentration (pmol/106 cells) (± SD)
100% (Normal)92.8 ± 51.6
60%101.3 ± 53.5
30%184.8 ± 84.5
≤10% (Low)197.7 ± 64.6

Data from a study of 177 HCV-infected individuals undergoing treatment. researchgate.net

Finally, intracellular pools of guanosine (B1672433) triphosphate (GTP) can influence the regulatory environment. asm.org RMP, the precursor to RTP, is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine (B1146940) nucleotides. drugbank.comduchefa-biochemie.com This inhibition can lead to the depletion of intracellular GTP pools, which may alter various cellular processes. tandfonline.comnih.gov

Molecular Mechanisms of Action of Ribavirin 5 Triphosphate

Interference with Viral RNA Synthesis and Replication Machinery

RTP exerts its antiviral activity by directly engaging with and disrupting the function of viral RNA-dependent RNA polymerases (RdRp), the core enzymes responsible for replicating the genomes of many RNA viruses. nih.gov This interference manifests through two principal mechanisms: direct inhibition of the polymerase enzyme and the introduction of mutations into the nascent viral RNA, a process known as viral mutagenesis.

As a nucleoside analog, RTP structurally mimics natural purine (B94841) nucleosides, allowing it to interact with the active site of viral polymerases. news-medical.netasm.org This interaction can lead to a direct and immediate blockade of the enzyme's function, thereby halting the replication process.

RTP functions as a competitive inhibitor of viral RdRp enzymes. researchgate.net Due to its structural resemblance to adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), RTP competes with these natural substrates for binding to the nucleotide-binding site of the polymerase. nih.govasm.org This competition has been demonstrated in cell-free assays with influenza virus polymerase, where the inhibitory effect of RTP was shown to be competitive with respect to both ATP and GTP. nih.govasm.org By binding to the polymerase's active site, RTP effectively reduces the incorporation of the correct nucleotides, leading to a decrease in the rate of viral RNA synthesis. nih.govresearchgate.net This mechanism has been identified as a key component of ribavirin's activity against a range of viruses, including influenza virus and Hepatitis C virus (HCV). researchgate.netnews-medical.net

Inhibitory Concentrations of Ribavirin (B1680618) 5'-triphosphate (RTP) on Influenza Virus Transcription In Vitro
Process50% Inhibitory Concentration (IC50)
Primer Generation (Initiation)3.0 mM
RNA Chain Elongation0.6 mM

Data derived from in vitro studies on influenza virus nucleocapsids. nih.gov

Perhaps the most critical mechanism of RTP's antiviral action is its role as an RNA virus mutagen. nih.govmdpi.com Instead of simply blocking replication, RTP incorporation actively corrupts the genetic information of the virus, a mechanism termed "lethal mutagenesis" or "error catastrophe". news-medical.netnih.gov RNA viruses often exist as highly diverse populations, or "quasispecies," with high baseline mutation rates that push them close to a theoretical viability limit. news-medical.netnih.gov By artificially increasing the mutation rate beyond this critical threshold, RTP can drive the viral population to extinction. nih.govnih.gov

The mutagenic effect of RTP stems from its ambiguous base-pairing properties. asm.org The carboxamide group of the ribavirin base can rotate, allowing it to mimic both guanine (B1146940) and adenine. mdpi.comasm.org In one conformation, it pairs with cytosine (C), and in another, it can form hydrogen bonds with uracil (U). mdpi.com When the viral RdRp incorporates RTP into a new RNA strand, it can do so opposite either a C or a U in the template strand. researchgate.netnih.gov Subsequently, during the next round of replication, when the RTP-containing strand serves as the template, the polymerase may incorrectly insert either a C or a U opposite the ribavirin nucleoside. mdpi.com This ambiguity leads to a high frequency of G-to-A and C-to-U transition mutations in the viral progeny. mdpi.com

Effect of Ribavirin on Poliovirus Genome Viability
Ribavirin ConcentrationIncrease in MutagenesisLoss in Genome Infectivity
100 µMNot specified3.3-fold reduction
400 µM9.7-fold99.3%

Data from a single round of poliovirus infection in the presence of ribavirin. nih.gov

Induction of Viral Mutagenesis and Error Catastrophe

Modulation of Host Cellular Nucleotide Metabolism

Ribavirin 5'-triphosphate (RTP), the active form of the synthetic nucleoside ribavirin, exerts its broad-spectrum antiviral activity in part by modulating the host cell's nucleotide metabolism. This modulation occurs through multiple mechanisms, primarily targeting key enzymes involved in the synthesis of purine and pyrimidine (B1678525) nucleotides. These interactions disrupt the delicate balance of intracellular nucleotide pools, which are essential for both host cell function and viral replication. The primary mechanisms involve the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by the 5'-monophosphate metabolite of ribavirin and the interaction of this compound with cytidine (B196190) triphosphate synthase (CTPS).

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by Ribavirin 5'-monophosphate

One of the principal and most well-understood mechanisms of ribavirin's antiviral action is the inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH). asm.orgpatsnap.comnews-medical.netnih.govmdpi.com This inhibition is not carried out by this compound itself, but by its precursor, ribavirin 5'-monophosphate (RMP). nih.govmdpi.comresearchgate.net After cellular uptake, ribavirin is phosphorylated by host kinases to its monophosphate, diphosphate (B83284), and triphosphate forms. RMP acts as a competitive inhibitor of IMPDH, a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. asm.orgiiarjournals.orgwjgnet.com The enzyme catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is a crucial step in the pathway leading to the synthesis of guanosine triphosphate (GTP). mdpi.com RMP mimics the natural substrate, IMP, and binds to the enzyme's active site, thereby blocking the synthesis of guanine nucleotides. news-medical.netiiarjournals.org

The competitive inhibition of IMPDH by RMP leads to a significant reduction in the intracellular concentration of guanine nucleotides, most notably guanosine triphosphate (GTP). asm.orgpatsnap.comnews-medical.netnih.gov This depletion of the GTP pool is a major consequence of ribavirin's metabolic effect. wjgnet.com Studies have demonstrated a direct correlation between the administration of ribavirin and a drop in GTP levels within the cell. For instance, treatment with 100 microM of ribavirin has been shown to reduce intracellular GTP pools by approximately 45%. nih.gov This effect is dose-dependent, with significant reductions observed even at lower concentrations. nih.gov The extent of GTP depletion has been shown to correlate tightly with the antiviral activity of ribavirin against certain viruses, such as flaviviruses and paramyxoviruses. asm.org This effect can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step and replenishes the GTP pool, thereby mitigating the antiviral effect. asm.orgasm.orgnih.gov

CompoundConcentrationEffect on Intracellular GTP LevelsReference
Ribavirin25 µMReduced to 65% of control nih.gov
Ribavirin100 µMReduced by approximately 45% nih.gov
Ribavirin100 µg/µLReduced by 100% asm.org

The depletion of intracellular GTP pools has profound indirect consequences on viral replication. GTP is an essential precursor for the synthesis of viral RNA and DNA, serving as a building block for viral genomes. patsnap.comasm.orgwjgnet.com By limiting the availability of this critical substrate, ribavirin effectively starves the virus of the necessary components to replicate its genetic material. patsnap.com This mechanism is particularly effective against viruses with high replication rates that place a significant demand on the host cell's nucleotide supply. Furthermore, GTP is required for other vital viral processes, including the 5' capping of viral messenger RNA (mRNA), which is crucial for mRNA stability and translation into viral proteins. researchgate.netwjgnet.com Inhibition of this process can impair viral protein synthesis and, consequently, the entire replication cycle.

Interaction with Cytidine Triphosphate Synthase (CTPS)

Beyond its effects on purine metabolism via IMPDH inhibition, this compound (RTP) also interacts with enzymes of the pyrimidine biosynthesis pathway. Specifically, RTP has been shown to interact with CTP synthase (CTPS), the rate-limiting enzyme that catalyzes the de novo biosynthesis of cytidine-5'-triphosphate (CTP) from uridine-5'-triphosphate (UTP). nih.govresearchgate.net CTP is another essential nucleotide for RNA and DNA synthesis. nih.gov

Research using E. coli CTPS as a model has demonstrated that this compound acts as an allosteric activator of the enzyme. nih.govresearchgate.net Unlike GTP, which is the natural allosteric activator of CTPS, RTP is characterized as a weak activator. nih.govresearchgate.net Allosteric activation means that RTP binds to a site on the enzyme distinct from the active site, inducing a conformational change that increases the enzyme's catalytic activity.

CompoundInteraction with CTPSKinetic EffectReference
This compound (RTP)Binds to allosteric siteWeak allosteric activator nih.govresearchgate.net
Guanosine triphosphate (GTP)Binds to allosteric siteNatural allosteric activator

The allosteric activation of CTPS by this compound has the potential to alter the intracellular balance of pyrimidine nucleotides. By enhancing CTPS activity, RTP could theoretically lead to an increase in the synthesis of CTP. This effect contrasts with its impact on purine synthesis, where it causes a depletion of GTP. The modulation of CTPS reveals the complexity of ribavirin's interaction with host nucleotide metabolism, affecting both purine and pyrimidine pathways. nih.govresearchgate.net While the primary antiviral mechanism is often attributed to GTP depletion, the off-target effects on enzymes like CTPS contribute to the broader metabolic disruption caused by the drug. dal.ca This highlights the potential for repurposed antiviral agents to affect the activity of critical nucleotide biosynthetic enzymes. nih.govresearchgate.net

Disruption of Viral Messenger RNA (mRNA) Capping Mechanisms

A critical step in the lifecycle of many viruses is the modification of the 5' end of their mRNA, a process known as capping. This cap structure is essential for the stability of the mRNA and for its efficient translation into viral proteins. patsnap.com this compound interferes with this process by targeting the enzymes responsible for the formation of the mRNA cap. patsnap.com

Interference with Viral mRNA Methyltransferase Activity

Following the initial capping reaction, further modifications, such as methylation, are often required for the cap to be fully functional. Ribavirin also interferes with this subsequent step.

Ribavirin's interference with the capping process, including the activity of mRNA (guanine-7N-)-methyltransferase, leads to the creation of viral mRNA with abnormal 5'-cap structures. oup.com The inhibition of both guanylyltransferase and methyltransferase activities ensures that the viral mRNA is not properly capped, rendering it defective. oup.com

The presence of an improper or absent 5'-cap has severe consequences for the virus. Uncapped or abnormally capped viral mRNAs are not efficiently translated into proteins. patsnap.comnih.gov This impairment of viral protein synthesis directly inhibits the replication and propagation of the virus. patsnap.com The reduced stability and translational efficiency of these altered mRNAs is a key outcome of RTP's mechanism of action. patsnap.com

Interaction with Eukaryotic Host Translation Factors

Beyond its direct effects on viral enzymes, this compound also interacts with host cell components that are essential for protein synthesis, further contributing to its antiviral activity.

Inhibition of Eukaryotic Initiation Factor 4E (eIF4E)

The eukaryotic initiation factor 4E (eIF4E) is a crucial host protein that recognizes and binds to the 5' cap of mRNA, a critical step for the initiation of translation. plos.org Ribavirin has been shown to suppress the function of eIF4E. scbt.com Specifically, this compound can act as a physical mimic of the 7-methyl guanosine mRNA cap, allowing it to bind to eIF4E. nih.gov This interaction inhibits the normal function of eIF4E, preventing it from binding to viral mRNA and initiating the translation of viral proteins. plos.orgnih.gov By targeting this host factor, RTP adds another layer to its antiviral strategy, effectively hijacking a key component of the host's cellular machinery to halt viral replication.

Mechanism Target Enzyme/Factor Effect of this compound Consequence for Virus
Inhibition of CappingViral mRNA GuanylyltransferaseCompetitive inhibition, blocking GMP addition to mRNA.Prevents formation of the 5' cap structure.
Interference with CappingViral mRNA MethyltransferaseInhibition of methylation activity.Formation of abnormal, non-functional 5' caps.
Host Factor InteractionEukaryotic Initiation Factor 4E (eIF4E)Binds to eIF4E, mimicking the mRNA cap.Inhibits cap-dependent translation of viral mRNA.

Structural and Biophysical Characterization of Ribavirin 5 Triphosphate Interactions

Crystallographic Studies of Ribavirin (B1680618) 5'-triphosphate Bound to Enzymes

X-ray crystallography has provided atomic-level details of how RTP engages with the active sites of key viral and cellular enzymes. These studies have been instrumental in visualizing the precise molecular contacts and conformational changes that underpin its inhibitory activity.

Resolution of Enzyme-Ribavirin 5'-triphosphate Complex Structures

High-resolution crystal structures have been determined for RTP in complex with several enzymes, offering a static yet detailed snapshot of the binding event. A notable example is the ternary complex of the Dengue virus NS5 methyltransferase (NS5MTase) with RTP and the co-factor S-adenosyl-l-homocysteine, which was resolved to 2.6 Å. nih.govnih.gov Additionally, an X-ray structure of nucleoside diphosphate (B83284) (NDP) kinase complexed with RTP has been determined, providing insights into the final step of ribavirin's metabolic activation.

EnzymePDB IDResolution (Å)
Dengue Virus NS5 Methyltransferase1R6A2.6
Nucleoside Diphosphate (NDP) KinaseNot availableNot available

Elucidation of Active Site Binding Modes and Molecular Recognition

Crystallographic data has been pivotal in deciphering the molecular recognition patterns between RTP and its enzymatic targets. In the case of Dengue virus NS5MTase, RTP is observed to be a competitive inhibitor of guanosine (B1672433) triphosphate (GTP). nih.govnih.gov The crystal structure reveals that RTP binds within the GTP-binding site, forming a network of interactions with active site residues. nih.govnih.gov

For NDP kinase, the structural analysis demonstrates that RTP binds in a manner analogous to a natural substrate. This finding is crucial as it confirms that the modified base of ribavirin does not hinder its ability to be phosphorylated by cellular kinases.

Computational Modeling and Simulation Approaches

In silico methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for investigating the dynamic aspects of RTP's interactions with its target enzymes. These computational approaches provide valuable information on binding affinities, the stability of the enzyme-ligand complex, and the key residues involved in the interaction.

Molecular Docking Simulations of Ribavirin 5'-triphosphate

Molecular docking studies have been employed to predict the binding poses and estimate the binding affinities of RTP to various viral RNA-dependent RNA polymerases (RdRp). These simulations have consistently shown favorable binding energies for RTP within the active sites of these enzymes.

For instance, docking studies of RTP with the Hepatitis E virus (HEV) RdRp, performed using AutoDock Vina and LeDock software, revealed a strong binding affinity of -7.6 ± 0.2 kcal/mol. researchgate.netnih.gov These simulations identified six hydrogen bonds between RTP and the finger-palm domains of the enzyme, involving residues Gln195, Ser198, Glu257, Ser260, and Ser311. researchgate.net Similarly, molecular docking of RTP against the Nipah virus RdRp yielded a binding energy of -6.9 kcal/mol, with interactions observed with active site residues Asp726 and Asn727. researchgate.net In the context of SARS-CoV-2, docking studies against the non-structural protein 13 (NSP13) helicase reported a binding affinity of -7.8 kcal/mol for RTP. nih.gov Further analysis of RTP binding to the SARS-CoV-2 RdRp indicated an average of six hydrogen bonds with the active site, engaging residues such as Asp544, Asn612, Thr601, and Arg476. acs.org

EnzymeSoftwareBinding Affinity (kcal/mol)Interacting Residues
Hepatitis E Virus RdRpAutoDock Vina, LeDock-7.6 ± 0.2Q195, S198, E257, S260, S311
Nipah Virus RdRpNot specified-6.9D726, N727
SARS-CoV-2 NSP13Not specified-7.8Not specified
SARS-CoV-2 RdRpNot specifiedNot specifiedD544, N612, T601, R476

Molecular Dynamics Simulations for Binding Dynamics

Molecular dynamics (MD) simulations provide a temporal dimension to the study of RTP-enzyme interactions, allowing for the assessment of the stability and conformational dynamics of the complex over time. These simulations have been crucial in validating the binding modes predicted by docking and in providing deeper insights into the inhibitory mechanisms.

A 100-nanosecond MD simulation of RTP in complex with the Nipah virus RdRp demonstrated a stable binding mode and yielded a relative binding energy of -46.98 kJ/mol. researchgate.net For the HEV RdRp, MD simulations calculated a free binding energy of 31.26 ± 16.81 kcal/mol, further supporting a stable interaction. researchgate.net

In studies involving the SARS-CoV-2 RdRp, MD simulations have been used to evaluate the stability of the RTP-enzyme complex by analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). researchgate.net These analyses have consistently shown that the complex remains stable throughout the simulation, indicating a persistent and effective binding of RTP within the active site. researchgate.net

Comparative Biochemical Analysis and Specificity of Ribavirin 5 Triphosphate

Differential Activities Against Diverse Viral Polymerases

The inhibitory activity of Ribavirin (B1680618) 5'-triphosphate is not uniform across all viral polymerases. Biochemical assays have revealed a spectrum of activities, ranging from direct competitive inhibition to utilization as a substrate, leading to mutagenesis. This differential activity is a key determinant of ribavirin's antiviral efficacy against specific viruses.

For certain viruses, such as the influenza virus, RTP acts as a direct competitive inhibitor of the RdRp. Studies have demonstrated that RTP selectively inhibits the influenza virus RNA polymerase, competing with the natural purine (B94841) nucleoside triphosphates, adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP) nih.gov. This competitive inhibition reduces the rate of viral RNA synthesis.

In contrast, for other RNA viruses like poliovirus and hepatitis C virus (HCV), RTP is recognized and incorporated as a substrate by the viral RdRp. nih.govnih.govnatap.org This incorporation does not typically cause immediate chain termination but rather introduces ambiguity into the viral genome. Once incorporated, the ribavirin base can pair with both cytidine (B196190) and uridine (B1682114), leading to an increased rate of mutations during subsequent rounds of replication. nih.govnatap.org This phenomenon, known as lethal mutagenesis, can drive the viral population beyond a viability threshold, resulting in an "error catastrophe". nih.gov

The efficiency of RTP as either an inhibitor or a substrate varies between different viral polymerases. For instance, in vitro studies have determined a specific inhibitory concentration (IC50) for RTP against the Hepatitis E virus (HEV) RdRp. In contrast, its interaction with the poliovirus polymerase is characterized by its incorporation as a mutagenic substrate rather than a potent inhibitor. natap.org The activity against the RdRp of SARS-CoV-2 has also been a subject of investigation, with computational studies suggesting that RTP can bind to the active site. nih.gov

The table below summarizes the observed activities of Ribavirin 5'-triphosphate against the polymerases of several viruses, highlighting the diversity of its mechanisms.

Viral Polymerase Observed Activity of RTP IC50 / Ki Value
Influenza A Virus RNA PolymeraseCompetitive inhibitor with respect to ATP and GTPNot specified
Hepatitis E Virus (HEV) RdRpInhibits polymerase activityIC50: 3.5 ± 1.6 μM acs.org
Poliovirus 3DpolSubstrate; incorporated into viral RNA, leading to mutagenesisNot applicable (acts as substrate)
Hepatitis C Virus (HCV) NS5B PolymeraseSubstrate; incorporated into viral RNA, leading to mutagenesisNot applicable (acts as substrate)

Comparative Mechanistic Studies with Other Nucleoside Analogs

The antiviral mechanism of this compound can be further elucidated by comparing it with other nucleoside analogs that also target viral polymerases. These comparisons reveal subtle but critical differences in their modes of action, which influence their specificity and efficacy.

Favipiravir-RTP (T-705-RTP): Similar to RTP, favipiravir-RTP is a purine analog. However, studies on the influenza virus polymerase indicate that favipiravir acts as a more potent and direct inhibitor of the viral polymerase compared to ribavirin. While both can be incorporated into the viral RNA and induce mutagenesis, the primary anti-influenza effect of favipiravir is attributed to the potent, competitive inhibition of the RdRp. researchgate.net In contrast, the antiviral effect of ribavirin against influenza is also linked to its ability to deplete intracellular GTP pools through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) by its monophosphate form. researchgate.net

Remdesivir-TP: Remdesivir is an adenosine analog that functions as a delayed chain terminator. Its triphosphate form is incorporated into the nascent viral RNA chain by the RdRp. After the incorporation of a few more nucleotides, RNA synthesis is halted. This mechanism differs from RTP, which primarily acts as a mutagen and is a less efficient chain terminator. nih.gov Modeling studies on the SARS-CoV-2 RdRp suggest that while both remdesivir-TP and RTP can bind to the active site, remdesivir exhibits a stronger binding affinity and a distinct mechanism of action.

Sofosbuvir-TP: Sofosbuvir is a uridine nucleotide analog that acts as a potent chain terminator for the HCV NS5B polymerase. Once incorporated, it prevents further elongation of the RNA chain, effectively stopping viral replication. This is a more direct and immediate mechanism of inhibition compared to the error catastrophe induced by RTP, which requires multiple rounds of replication to become effective.

The following table provides a comparative overview of the mechanisms of these nucleoside analogs.

Nucleoside Analog Primary Mechanism of Action Chain Termination Mutagenic Effect
This compound (RTP) Lethal mutagenesis; competitive inhibition in some viruses (e.g., Influenza)Weak / inefficientHigh
Favipiravir-RTP Potent polymerase inhibition; mutagenesisWeakModerate
Remdesivir-TP Delayed chain terminationYes (delayed)Low
Sofosbuvir-TP Immediate chain terminationYes (immediate)Low

Analysis of Molecular Basis for this compound Resistance

Viral resistance to ribavirin has been observed in vitro and is often associated with specific mutations in the viral RNA-dependent RNA polymerase. These mutations typically confer resistance not by preventing the binding of RTP, but by increasing the fidelity of the polymerase, thereby reducing the incorporation of the mutagenic nucleoside analog.

Poliovirus: Studies on poliovirus have identified a single amino acid substitution, G64S, in the RdRp that confers resistance to ribavirin. nih.gov This mutation is located in the fingers domain of the polymerase. The G64S mutant polymerase exhibits a higher fidelity of RNA synthesis compared to the wild-type enzyme. This increased fidelity leads to a reduced incorporation of RTP into the viral genome, allowing the virus to replicate more efficiently in the presence of the drug. nih.gov This high-fidelity phenotype also confers cross-resistance to other mutagenic nucleoside analogs.

Hepatitis C Virus (HCV): In patients with chronic HCV infection undergoing ribavirin monotherapy, specific nonsynonymous mutations have been identified in the NS5B polymerase. nih.gov These mutations are often located near the nucleotide entry site of the polymerase. For example, substitutions such as D148N, A150V, and T227S (in genotype 3a) have been shown to confer resistance to ribavirin in cell culture. nih.gov Similar to the resistance mechanism in poliovirus, these mutations are thought to increase the fidelity of the HCV polymerase, thereby reducing the error rate and mitigating the mutagenic effects of RTP. nih.gov

Other Viruses: Resistance-conferring mutations have also been identified in other viruses. For instance, in human enterovirus 71, mutations at the same position as in poliovirus (G64R and G64T) have been shown to confer ribavirin resistance and increased polymerase fidelity. nih.gov

The table below lists some of the key mutations in viral polymerases that have been associated with resistance to this compound.

Virus Polymerase/Protein Resistance Mutation(s) Effect on Polymerase
Poliovirus3Dpol (RdRp)G64SIncreased fidelity of RNA synthesis nih.gov
Hepatitis C Virus (Genotype 3a)NS5B (RdRp)D148N+I363V, A150V+I363V, T227S+S183PIncreased polymerase fidelity nih.gov
Human Enterovirus 71RdRpG64R, G64TIncreased fidelity nih.gov

Advanced Methodologies in Ribavirin 5 Triphosphate Research

In Vitro Enzymatic Activity Assays

To understand the direct interaction of RTP with its enzymatic targets, researchers utilize purified enzyme systems. These in vitro assays are crucial for characterizing the kinetics and specificity of inhibition.

Two primary enzymatic targets for ribavirin's metabolites are Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and viral RNA-dependent RNA polymerases (RdRp).

IMPDH Inhibition Assays: Ribavirin (B1680618) 5'-monophosphate (RMP), not the triphosphate form, is a known competitive inhibitor of the cellular enzyme IMPDH. nih.govresearchgate.net This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. nih.govasm.org Assays to measure IMPDH activity typically monitor the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). The inhibitory effect of RMP is quantified by comparing the rate of XMP formation in the presence and absence of the inhibitor. A key methodological control in these studies is the addition of exogenous guanosine, which can reverse the antiviral effects mediated by GTP depletion, thereby distinguishing this mechanism from other direct antiviral actions of RTP. nih.govnih.gov

Viral RNA Polymerase Inhibition Assays: Ribavirin 5'-triphosphate acts as a substrate analog for viral RNA-dependent RNA polymerases. nih.govresearchgate.netnih.gov In vitro assays for RdRp activity measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a nascent RNA strand using a defined RNA template-primer. The inhibitory potential of RTP is determined by its ability to compete with natural nucleotides (ATP or GTP) and be incorporated into the growing RNA chain. researchgate.net Studies have shown that RTP can be incorporated opposite both cytidine (B196190) and uridine (B1682114) residues, leading to mutations in the viral genome, a mechanism known as lethal mutagenesis. nih.govresearchgate.net These assays can quantify the efficiency of RTP incorporation and its effect on subsequent chain elongation. researchgate.net

Assay TypeTarget EnzymeRibavirin MetabolitePrimary Outcome Measured
IMPDH InhibitionInosine Monophosphate DehydrogenaseRibavirin 5'-monophosphate (RMP)Rate of XMP formation
Polymerase ActivityViral RNA-dependent RNA Polymerase (RdRp)This compound (RTP)Nucleotide incorporation / RNA elongation

Cell-Based Biochemical and Metabolic Profiling Assays

To bridge the gap between enzymatic inhibition and antiviral effects in a biological context, researchers employ a variety of cell-based assays. These methods assess the impact of ribavirin on viral replication and host cell metabolism.

Antiviral Activity Assays: The antiviral efficacy of ribavirin is commonly determined using cell culture models. In these assays, susceptible cell lines are infected with a specific virus and then treated with varying concentrations of the drug. The antiviral effect is measured by quantifying the reduction in viral replication, often through plaque reduction assays, viral yield reduction assays, or by measuring the inhibition of virus-induced cytopathic effect (CPE). asm.org

Metabolic Profiling: The profound effect of ribavirin on nucleotide biosynthesis necessitates a broader look at cellular metabolism. Metabolomics, the large-scale study of small molecules within cells, has emerged as a powerful tool. Techniques such as ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) are used to obtain comprehensive metabolic profiles of ribavirin-treated cells. nih.govresearchgate.net These studies have revealed significant alterations in multiple metabolic pathways beyond nucleotide synthesis, including taurine (B1682933) and hypotaurine (B1206854) metabolism, linoleic acid metabolism, and arginine biosynthesis. nih.govresearchgate.net Metabolome analysis of erythrocytes has demonstrated that ribavirin administration leads to decreased concentrations of intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, providing insight into the mechanisms of ribavirin-induced anemia. nih.gov

Quantitative Analysis of Nucleotide Pool Perturbations

A primary mechanism of ribavirin's antiviral action is the depletion of intracellular GTP pools, which directly impacts viral RNA synthesis. asm.orgnih.gov Precise quantification of these changes is critical for understanding its dose-dependent effects.

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying intracellular ribonucleotide and deoxyribonucleotide pools. nih.govnih.govqut.edu.aumdpi.com In this methodology, cell extracts are prepared and the nucleotides are separated on an HPLC column, often using ion-pair or ion-exchange chromatography, and detected by UV absorbance. nih.govqut.edu.au

Studies using HPLC have demonstrated that ribavirin treatment causes a rapid and significant reduction in intracellular GTP levels. For example, in certain cell lines, treatment with ribavirin has been shown to reduce GTP pools by as much as 45% to 91%. nih.gov The analysis can reveal the kinetics of this depletion and the specificity of the effect, as other nucleotide pools like ATP, CTP, and UTP often remain near control values. nih.gov

Table: Effect of Ribavirin on Intracellular GTP Pools in Influenza Virus-Infected Cells nih.gov

Ribavirin Concentration (µM)GTP Pool (% of Control)Viral RNP Synthesis Inhibition (%)
2565%50%
100~55%94%

High-Resolution Structural Determination Techniques

Understanding the molecular interactions between RTP and its targets at an atomic level requires high-resolution structural techniques. These methods provide invaluable insights into the mechanisms of binding and inhibition.

Cryo-Electron Microscopy (Cryo-EM): Recent advancements in cryo-EM have enabled the structural determination of large protein complexes at near-atomic resolution. A landmark study published in 2025 reported the cryo-EM structure of the Tomato Spotted Wilt Orthotospovirus (TSWV) RNA-dependent RNA polymerase (L protein) in complex with this compound at a resolution of 3.1 Å. pdbj.org This structure revealed that RTP binds to the polymerase, disrupting both the binding of an essential RNA "hook" structure and the formation of the catalytic core, effectively locking the enzyme in an inactive state. pdbj.org

X-ray Crystallography: While a crystal structure of RTP in complex with a viral polymerase has been elusive for some time, X-ray crystallography has been used to study the structure of ribavirin itself and its different polymorphic forms. nih.govresearchgate.netnih.gov These studies provide precise atomic coordinates and information on the conformation of the ribosyl ring and the triazole base, which are fundamental for computational docking studies that model the interaction of RTP with its target enzymes. nih.govresearchgate.net For example, the crystal structure of SARS-CoV non-structural protein 14 (nsp14), which has proofreading exonuclease activity, has been solved, providing a basis to understand how incorporated ribavirin monophosphate can be excised from viral RNA. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. acs.org It has been used to investigate the solution conformation of ribavirin and its phosphorylated metabolites, including the 5'-phosphate. acs.orgsemanticscholar.orgmdpi.comresearchgate.net These studies provide information on the preferred sugar pucker, the conformation around the glycosidic bond, and interactions between the base and the ribose moiety, which are relevant for how RTP is recognized and utilized by viral polymerases. acs.org

Q & A

Q. What are the primary enzymatic targets and mechanisms of Ribavirin 5'-triphosphate (RTP) in antiviral activity?

RTP inhibits viral replication via three key mechanisms: (1) Competitive inhibition of GTP-dependent 5'-capping of viral mRNA, blocking translation initiation ; (2) Direct inhibition of viral RNA polymerases (e.g., influenza virus RNA polymerase) by mimicking GTP ; and (3) Depletion of intracellular GTP pools via ribavirin monophosphate's inhibition of inosine-5'-phosphate dehydrogenase (IMPDH), a critical enzyme in guanosine biosynthesis . Methodologically, these mechanisms can be validated using in vitro enzyme inhibition assays (e.g., IMPDH activity measured via spectrophotometric NADH depletion) and viral replication assays with GTP supplementation controls.

Q. How is Ribavirin metabolized to its triphosphate form, and what factors influence intracellular RTP concentrations?

Ribavirin undergoes sequential phosphorylation by host kinases (adenosine kinase, nucleoside diphosphate kinases) to form mono-, di-, and triphosphate derivatives. Intracellular RTP levels depend on cell type (e.g., erythrocytes accumulate RTP due to limited dephosphorylation capacity ), enzyme expression profiles, and ribavirin dosing regimens . Researchers should quantify metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in target cell types (e.g., mononuclear cells for viral studies) to avoid extrapolation errors from serum concentrations .

Q. What experimental models are optimal for studying RTP's antiviral efficacy?

Primary human cell lines (e.g., hepatocytes for hepatitis studies) or engineered models (e.g., influenza-infected A549 cells) are preferred over erythrocytes, as RTP's accumulation in red blood cells correlates with toxicity but not antiviral activity . Include GTP supplementation controls to distinguish IMPDH-mediated effects from direct polymerase inhibition .

Advanced Research Questions

Q. How can molecular docking studies elucidate RTP's interaction with viral targets?

Use Protein Data Bank (PDB) structures (e.g., 1R6A for viral methyltransferases) to model RTP binding. Prepare the protein by removing water molecules and optimizing hydrogen bonding with tools like PyMOL, followed by energy minimization using Swiss-PdbViewer's GROMOS 43B1 force field . Validate docking results with mutagenesis (e.g., substituting key residues in the GTP-binding pocket) and competitive binding assays .

Q. What methodological challenges arise in pharmacokinetic (PK) modeling of RTP, and how can they be mitigated?

Challenges include rapid RTP elimination (t1/2 <2 hours in some cells ) and discordance between serum ribavirin and intracellular RTP levels. Address this by:

  • Sampling intracellular metabolites at multiple time points in target cells (e.g., PBMCs).
  • Using physiologically based PK (PBPK) models incorporating cell-specific transport kinetics .
  • Targeting RTP concentrations >90% effective concentration (EC90) for >80% of the dosing interval .

Q. How do variations in EC50/EC90 values across studies impact experimental design?

EC50/EC90 discrepancies arise from cell-type differences in metabolite ratios (e.g., RTP dominates in fibroblasts but not erythrocytes ). Standardize assays using:

  • Cell lines with relevant enzyme expression (e.g., high IMPDH activity for GTP-depletion studies).
  • Harmonized protocols for ribavirin exposure duration and metabolite quantification .

Q. What strategies resolve contradictions in RTP's immunomodulatory vs. direct antiviral effects?

To dissect mechanisms:

  • Use IMPDH-knockout models to isolate GTP depletion-independent effects.
  • Compare RTP's efficacy in immunocompetent vs. immunodeficient animal models .
  • Pair transcriptomic analysis (e.g., RNA-seq of interferon-stimulated genes) with viral load measurements .

Q. How should researchers document methods for reproducibility in RTP studies?

Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Detail phosphorylation protocols, including kinase inhibitors/activators used.
  • Report LC-MS/MS parameters (e.g., column type, ion transitions) for metabolite quantification .
  • Provide raw data for PK/PD modeling in supplementary materials .

Data Analysis & Interpretation

Q. How can researchers validate RTP's role in viral mutagenesis vs. lethal mutagenesis?

Employ deep sequencing to quantify mutation rates in ribavirin-treated viral populations. Compare mutation profiles to those induced by known mutagenic agents (e.g., favipiravir). Use in vitro polymerase assays with RTP-spiked nucleotide pools to distinguish inhibition from error catastrophe .

Q. What statistical approaches are recommended for analyzing RTP's dose-response relationships?

Use nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/EC90. Account for cell-type variability via mixed-effects models. For PK/PD data, apply Monte Carlo simulations to estimate probability of target attainment .

Tables for Key Data

Cell Type RMP:RDP:RTP Ratio Implications for Research Reference
Fibroblasts4:1:40High RTP levels ideal for polymerase studies
Erythrocytes1:5:17Model for hemolytic anemia, not antiviral activity
Experimental Model Utility Limitations
A549 cells + InfluenzaDirect polymerase inhibition assaysLimited IMPDH activity
Primary hepatocytesHepatitis C/RTP metabolism studiesHigh donor variability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.